![molecular formula C9H18N2O B11914368 2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B11914368.png)
2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-Éthyl-6-oxa-2,9-diazaspiro[4.5]décane est un composé spiro caractérisé par une structure bicyclique unique. Ce composé appartient à la classe des composés spiro, connus pour leurs structures rigides et tridimensionnelles. La présence d'atomes d'oxygène et d'azote dans le système cyclique en fait un sujet intéressant pour diverses études chimiques et biologiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-Éthyl-6-oxa-2,9-diazaspiro[4.5]décane peut être réalisée par plusieurs méthodes. Une approche courante implique la réaction de la tétrahydropyrane-4-carbonitrile avec le 1-bromo-2-fluoroéthane dans des conditions spécifiques . Cette méthode est avantageuse en raison de la disponibilité des matières premières et des conditions réactionnelles relativement simples.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour le 2-Éthyl-6-oxa-2,9-diazaspiro[4.5]décane ne soient pas bien documentées, les principes généraux de la synthèse des composés spiro peuvent être appliqués. Ces méthodes impliquent généralement des réactions à grande échelle utilisant des réactifs disponibles dans le commerce, suivies de processus de purification tels que la cristallisation ou la chromatographie pour obtenir le produit souhaité avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-Éthyl-6-oxa-2,9-diazaspiro[4.5]décane peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents comme l'hydrure de lithium et d'aluminium.
Substitution : Les réactions de substitution nucléophile sont possibles, en particulier au niveau des atomes d'azote.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Halogénures d'alkyle en présence d'une base comme l'hydrure de sodium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes correspondants, tandis que la réduction peut produire des amines ou des alcools.
Applications de la recherche scientifique
Le 2-Éthyl-6-oxa-2,9-diazaspiro[4.5]décane présente plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme brique de construction pour la synthèse de composés spiro plus complexes.
Biologie : Étudié pour son activité biologique potentielle, y compris l'inhibition enzymatique et la liaison aux récepteurs.
Médecine : Enquêté pour ses propriétés thérapeutiques potentielles, telles que les activités anti-inflammatoires ou anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés structurales uniques.
Mécanisme d'action
Le mécanisme d'action du 2-Éthyl-6-oxa-2,9-diazaspiro[4.5]décane implique son interaction avec des cibles moléculaires spécifiques. La structure unique du composé lui permet de se lier à certaines enzymes ou certains récepteurs, modulant ainsi leur activité. Les voies et les cibles exactes peuvent varier en fonction de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spiro compounds.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with unique structural properties.
Mécanisme D'action
The mechanism of action of 2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-Méthyl-6-oxa-2,9-diazaspiro[4.5]décane
- 6-Méthyl-2-oxa-6,9-diazaspiro[4.5]décane
- 2-Oxa-6,9-diazaspiro[4.5]décane-7,10-dione
Unicité
Le 2-Éthyl-6-oxa-2,9-diazaspiro[4.5]décane se distingue par sa substitution éthylique spécifique, qui peut influencer sa réactivité chimique et son activité biologique. Cette substitution peut affecter l'affinité de liaison du composé aux cibles moléculaires et sa stabilité globale, ce qui en fait un candidat unique pour diverses applications.
Propriétés
Formule moléculaire |
C9H18N2O |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
2-ethyl-6-oxa-2,9-diazaspiro[4.5]decane |
InChI |
InChI=1S/C9H18N2O/c1-2-11-5-3-9(8-11)7-10-4-6-12-9/h10H,2-8H2,1H3 |
Clé InChI |
MWIDZGGKEOHJCI-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCC2(C1)CNCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



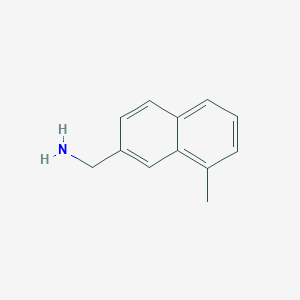
![(NZ)-N-[1-(2-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B11914309.png)
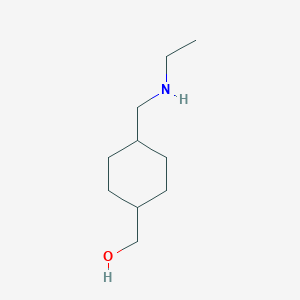

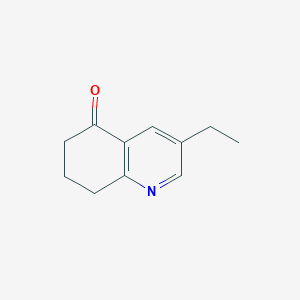
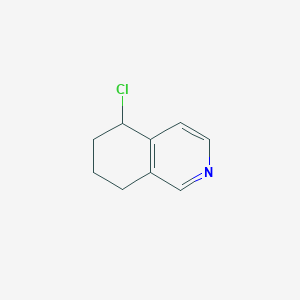

![2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11914347.png)
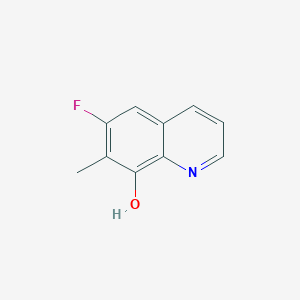
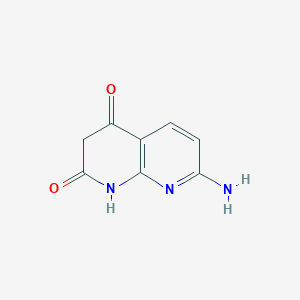
![1-(5-Aminopyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B11914354.png)

![1,2,3,4-Tetrahydropyrimido[1,2-a]indole](/img/structure/B11914363.png)
